molecular formula C16H23N3O2 B11840243 Tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine]-1-carboxylate

Tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine]-1-carboxylate

Cat. No.: B11840243
M. Wt: 289.37 g/mol
InChI Key: DFFMCASADRWLHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[3,2-C]pyridine]-1-carboxylate is a complex organic compound with a unique spiro structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[3,2-C]pyridine]-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of piperidine derivatives with pyrrolo[3,2-C]pyridine under specific conditions to form the spiro compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[3,2-C]pyridine]-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile used .

Scientific Research Applications

Tert-butyl 1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[3,2-C]pyridine]-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Tert-butyl 1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[3,2-C]pyridine]-1-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. This can include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Tert-butyl 1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[3,2-C]pyridine]-1-carboxylate include other spiro compounds and derivatives of piperidine and pyrrolo[3,2-C]pyridine. Examples include:

Uniqueness

The uniqueness of Tert-butyl 1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[3,2-C]pyridine]-1-carboxylate lies in its specific spiro structure, which imparts distinct chemical and biological properties. This structure can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

tert-butyl spiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C16H23N3O2/c1-15(2,3)21-14(20)19-8-5-16(6-9-19)11-18-13-4-7-17-10-12(13)16/h4,7,10,18H,5-6,8-9,11H2,1-3H3

InChI Key

DFFMCASADRWLHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.